Hearts

Description

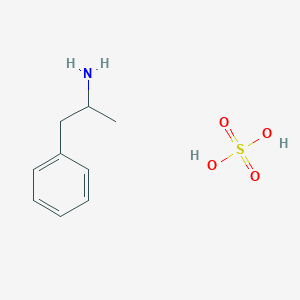

Amphetamine sulfate is an organic sulfate salt. It contains an amphetamine.

Amphetamine Sulfate is the sulfate salt form of amphetamine, a synthetic substance related to natural sympathomimetic amines. Amphetamine appears to exert its central nervous system (CNS) and peripheral effects indirectly by inducing the release of biogenic amines from their storage sites in nerve terminals. This agent is a commonly abused psychostimulant drug, which may be snorted, taken orally, smoked, or injected. Amphetamine induces psychologic dependence which is manifested by elevated mood, increased wakefulness, concentration, physical performance and a feeling of well-being. With sustained use, the effects of tachycardia and enhanced alertness diminish while psychotoxic effects such as hallucinations and delusions may occur. (NCI04)

A powerful central nervous system stimulant and sympathomimetic. Amphetamine has multiple mechanisms of action including blocking uptake of adrenergics and dopamine, stimulation of release of monamines, and inhibiting monoamine oxidase. Amphetamine is also a drug of abuse and a psychotomimetic. The l- and the d,l-forms are included here. The l-form has less central nervous system activity but stronger cardiovascular effects. The d-form is DEXTROAMPHETAMINE.

See also: Amphetamine (has active moiety) ... View More ...

Properties

IUPAC Name |

1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHRZPFZZDCOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

300-62-9 (Parent) | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020082 | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60-13-9 | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amphetamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPV8NK46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

536 to 538 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AMPHETAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Molecular Mechanisms of Cardiac Hypertrophy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms driving cardiac hypertrophy. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, experimental models, and quantitative changes that characterize this complex pathological process.

Core Signaling Pathways in Cardiac Hypertrophy

Cardiac hypertrophy is orchestrated by a complex network of intracellular signaling pathways that translate hypertrophic stimuli into changes in gene expression and protein synthesis, ultimately leading to an increase in cardiomyocyte size. The three principal signaling cascades implicated in this process are the Calcineurin-NFAT pathway, the PI3K-Akt-mTOR pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The Calcineurin-NFAT Signaling Pathway

The calcineurin-NFAT pathway is a crucial mediator of pathological cardiac hypertrophy.[1] Sustained increases in intracellular calcium levels activate calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase.[2] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, which then translocate from the cytoplasm to the nucleus.[1][2] In the nucleus, NFAT collaborates with other transcription factors, notably GATA4, to synergistically activate the transcription of fetal cardiac genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are hallmarks of pathological hypertrophy.[1] Transgenic mice expressing activated forms of calcineurin or NFAT develop significant cardiac hypertrophy and subsequent heart failure.[1] Conversely, inhibition of calcineurin activity has been shown to block the hypertrophic response both in vitro and in vivo.[1]

The PI3K-Akt-mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt-mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and is implicated in both physiological and pathological cardiac hypertrophy.[3][4] Activation of receptor tyrosine kinases by growth factors like insulin-like growth factor 1 (IGF-1) triggers the recruitment and activation of PI3K.[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt (also known as protein kinase B). This leads to the phosphorylation and activation of Akt. Activated Akt has multiple downstream targets, including mTOR, a serine/threonine kinase that plays a pivotal role in regulating protein synthesis.[3][6] mTOR, as part of the mTORC1 complex, phosphorylates downstream effectors such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation and subsequent cell growth.[5][6]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of serine/threonine kinases plays a complex and multifaceted role in cardiac hypertrophy.[7] This family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7][8] These pathways are activated by a wide range of stimuli, including neurohormones and mechanical stress.[7][9] The activation of ERK1/2 is generally associated with cardiomyocyte growth and is considered a component of the hypertrophic response.[7][10] In contrast, the roles of JNK and p38 are more controversial, with some evidence suggesting they contribute to pathological remodeling, apoptosis, and the transition to heart failure.[11][12] The MAPK pathways are organized in a three-tiered cascade, where a MAPK kinase kinase (MAPKKK) phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK.[13] Activated MAPKs can then translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression.[7] There is also evidence of crosstalk between the MAPK and calcineurin-NFAT pathways, suggesting an integrated signaling network in the heart.[12][14]

Quantitative Data on Molecular Changes

The development of cardiac hypertrophy is accompanied by significant changes in gene and protein expression. Below are tables summarizing quantitative data from various studies, highlighting the fold changes of key molecular markers.

Changes in Gene Expression

| Gene | Model | Stimulus/Condition | Fold Change | Reference |

| Nppa (ANP) | Mouse | Transverse Aortic Constriction (TAC) - 1 week | ↑ 15.2 | [14] |

| Nppb (BNP) | Mouse | Transverse Aortic Constriction (TAC) - 1 week | ↑ 20.8 | [14] |

| Myh7 (β-MHC) | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ 8.5 | [15] |

| Acta1 (α-skeletal actin) | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ 4.2 | [15] |

| Col1a1 (Collagen, type I, alpha 1) | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ 3.1 | [15] |

| Col3a1 (Collagen, type III, alpha 1) | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ 4.6 | [15] |

| Xirp2 | Rat (Ren2 transgenic) | Hypertension | ↑ 2.5 | [16] |

| PTGIS | Rat (Post-MI) | Myocardial Infarction | ↑ 3.0 | [16] |

Changes in Protein Expression

| Protein | Model | Stimulus/Condition | Fold Change | Reference |

| β-MyHC | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ ~2.5 | [15] |

| Phospho-Akt | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ ~1.8 | [4] |

| Phospho-mTOR | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ ~1.5 | [4] |

| Phospho-p38 MAPK | Mouse | Transverse Aortic Constriction (TAC) - 8 weeks | ↑ ~2.0 | [4] |

| ANP | Neonatal Rat Cardiomyocytes | Phenylephrine (B352888) | ↑ >3.0 | [17] |

| MLC-2 | Neonatal Rat Cardiomyocytes | Phenylephrine | ↑ >3.0 | [17] |

| α-1-antitrypsin | Mouse | Aortocaval Shunt | ↓ 2.1-4.8 | [13] |

| PTRF | Mouse | Aortocaval Shunt | ↑ 2.0-4.7 | [13] |

Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying the molecular mechanisms of cardiac hypertrophy. This section provides detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[9]

Materials:

-

8-12 week old C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Ventilator

-

Surgical instruments (forceps, scissors, needle holder, retractor)

-

Suture material (e.g., 6-0 or 7-0 silk)

-

27-gauge needle

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the mouse and connect it to a ventilator.

-

Make a small incision in the upper sternum to expose the aortic arch.

-

Carefully dissect the thymus and surrounding connective tissue to visualize the transverse aorta.

-

Pass a suture underneath the aortic arch between the innominate and left common carotid arteries.

-

Place a 27-gauge needle parallel to the aorta.

-

Tie the suture snugly around both the aorta and the needle.

-

Quickly and carefully remove the needle to create a defined constriction of the aorta.

-

Close the chest wall and skin incision with sutures.

-

Administer post-operative analgesics and monitor the animal during recovery.

In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

The use of cultured NRVMs allows for the study of cardiomyocyte hypertrophy in a controlled environment, free from systemic influences.[18] Phenylephrine, an α1-adrenergic receptor agonist, is commonly used to induce a hypertrophic response.[17][18]

3.2.1. Isolation of Neonatal Rat Ventricular Myocytes

Materials:

-

1-2 day old Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin solution

-

Collagenase solution

-

DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Percoll gradient solutions

-

Cell culture dishes

Procedure:

-

Euthanize rat pups according to approved institutional protocols.

-

Excise the hearts and place them in ice-cold HBSS.

-

Trim away atria and connective tissue, and mince the ventricular tissue.

-

Perform enzymatic digestion of the minced tissue using a combination of trypsin and collagenase.

-

Collect the dissociated cells and neutralize the enzymatic activity with FBS-containing medium.

-

Enrich for cardiomyocytes by pre-plating the cell suspension to allow for preferential attachment of fibroblasts, or by using a Percoll density gradient.

-

Plate the purified cardiomyocytes on culture dishes pre-coated with fibronectin or laminin.

3.2.2. Induction of Hypertrophy with Phenylephrine

Materials:

-

Cultured NRVMs

-

Serum-free culture medium

-

Phenylephrine (PE) stock solution

Procedure:

-

After allowing the NRVMs to attach and begin beating (typically 24-48 hours post-plating), replace the culture medium with serum-free medium for 24 hours to induce quiescence.

-

Treat the cells with phenylephrine at a final concentration of 10-100 µM for 24-48 hours.

-

Assess hypertrophy by measuring cell size (immunofluorescence microscopy), protein synthesis ([3H]-leucine incorporation), and the expression of hypertrophic marker genes (qPCR or Western blotting).

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a standard technique to quantify changes in gene expression of hypertrophic markers.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Procedure:

-

Isolate total RNA from cardiac tissue or cultured cardiomyocytes.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting

Western blotting is used to detect and quantify changes in the protein levels and phosphorylation status of key signaling molecules and hypertrophic markers.

Materials:

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-β-MyHC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissue to extract total protein.

-

Determine protein concentration using a protein assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH).

References

- 1. Video: Transverse Aortic Constriction in Mice [jove.com]

- 2. Expression profiling reveals distinct sets of genes altered during induction and regression of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 8. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat this compound | Thermo Fisher Scientific - DE [thermofisher.com]

- 9. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 12. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic analysis of short-term preload-induced eccentric cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Metabolic remodeling in cardiac hypertrophy and heart failure with reduced ejection fraction occurs independent of transcription factor EB in mice [frontiersin.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Inhibition of phenylephrine induced hypertrophy in rat neonatal cardiomyocytes by the mitochondrial KATP channel opener diazoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Expanding Role of Non-Coding RNAs in Heart Failure: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental methodologies, and therapeutic potential of non-coding RNAs in the pathophysiology of heart failure.

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating a deeper understanding of its complex molecular underpinnings to develop novel therapeutic strategies. Emerging evidence has illuminated the critical regulatory roles of non-coding RNAs (ncRNAs), including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), in the development and progression of heart failure. This technical guide provides a comprehensive overview of the key ncRNAs implicated in cardiac pathophysiology, details experimental protocols for their investigation, and presents their intricate signaling networks, offering a valuable resource for researchers, scientists, and drug development professionals.

Key Non-Coding RNAs in Heart Failure: A Quantitative Perspective

A growing body of research has identified numerous ncRNAs that are differentially expressed in the failing heart, playing pivotal roles in key pathological processes such as cardiac hypertrophy, fibrosis, apoptosis, and inflammation. The following tables summarize the quantitative expression changes of selected lncRNAs and circRNAs in various heart failure models.

| Long Non-Coding RNA (lncRNA) | Heart Failure Model | Fold Change | Function | Reference(s) |

| CHRF | Angiotensin II-induced hypertrophy (in vitro) | ~2.5-fold increase | Promotes hypertrophy | [1] |

| Human heart failure tissue | Increased | Promotes hypertrophy | [1] | |

| MIAT | Angiotensin II-induced hypertrophy (in vivo) | ~3-fold increase | Promotes hypertrophy | [2] |

| Transverse Aortic Constriction (TAC) model | Increased | Promotes hypertrophy and failure | ||

| Chast | Transverse Aortic Constriction (TAC)-operated mice | Upregulated | Promotes cardiomyocyte hypertrophy | [3][4] |

| Aortic stenosis patients | Significantly upregulated | Promotes hypertrophy | [3][4] | |

| Mhrt | Transverse Aortic Constriction (TAC) surgery | Downregulated | Cardioprotective, antihypertrophic | [5] |

| LIPCAR | Plasma of heart failure patients | Upregulated | Associated with adverse outcomes | [6][7][8][9][10] |

| H19 | Myocardial infarction mouse model | Significantly downregulated | Cardioprotective | [11] |

| Atrial fibrillation patients (plasma) | Significantly elevated | Promotes fibrosis | [11] |

| Circular RNA (circRNA) | Heart Failure Model | Fold Change | Function | Reference(s) |

| circHIPK3 | Hypoxia-treated cardiac fibroblasts | Significantly increased | Promotes fibrosis | [12] |

| Diabetic cardiomyopathy mouse model | Increased | Induces cardiac fibrosis | [12] | |

| CDR1as (ciRS-7) | Myocardial infarction mouse model | Upregulated | Promotes apoptosis | [13][14] |

| Post-myocardial infarction hearts (macrophages and cardiomyocytes) | Significantly downregulated | Cardiac reparative | [15] | |

| HRCR | Isoproterenol-infused mice | Downregulated | Anti-hypertrophic |

Signaling Pathways of Non-Coding RNAs in Heart Failure

Non-coding RNAs exert their influence on cardiac pathology by modulating complex signaling networks. These intricate interactions often involve acting as sponges for miRNAs, scaffolding proteins, or guiding chromatin-modifying complexes. The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by ncRNAs in the context of heart failure.

LncRNA CHRF Signaling Pathway in Cardiac Hypertrophy

The lncRNA Cardiac Hypertrophy Related Factor (CHRF) acts as a competing endogenous RNA (ceRNA) for miR-489. By sponging miR-489, CHRF prevents its binding to Myeloid differentiation primary response 88 (Myd88) mRNA, leading to increased Myd88 expression and subsequent activation of hypertrophic signaling pathways.[1][7]

circRNA HRCR Signaling Pathway in Cardiac Hypertrophy

Heart-related circular RNA (HRCR) functions as a sponge for miR-223. By sequestering miR-223, HRCR prevents its inhibitory action on the Apoptosis Repressor with CARD (ARC), an anti-apoptotic protein. This leads to increased ARC levels and protection against cardiac hypertrophy.[16]

circRNA circHIPK3 Signaling in Cardiac Hypertrophy

Circular RNA HIPK3 (circHIPK3) acts as a sponge for miR-185-3p. This interaction relieves the inhibitory effect of miR-185-3p on its target, Ca2+/calmodulin-dependent protein kinase IIδ (CaMKIIδ), a key promoter of hypertrophic signaling. Increased CaMKIIδ activity then drives the hypertrophic response in cardiomyocytes.[10][17][18]

Experimental Protocols for Studying Non-Coding RNAs in Heart Failure

Investigating the role of ncRNAs in heart failure requires a combination of in vivo and in vitro experimental approaches. This section provides an overview of key methodologies.

Animal Models of Heart Failure

Rodent models are instrumental in studying the pathogenesis of heart failure and for preclinical testing of novel therapies.[1][19][20][21][22]

Transverse Aortic Constriction (TAC) Model

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.[1][19][20][21][22]

-

Principle: A suture is tied around the transverse aorta, creating a constriction that increases afterload on the left ventricle, leading to compensatory hypertrophy that can progress to heart failure.

-

Procedure Outline:

-

Anesthetize the mouse and provide appropriate analgesia.

-

Perform a thoracotomy to expose the aortic arch.

-

Isolate the transverse aorta between the brachiocephalic and left common carotid arteries.

-

Pass a suture around the aorta and tie it securely against a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.

-

Remove the needle, close the chest, and allow the animal to recover.

-

-

Workflow Diagram:

Quantification of Non-Coding RNA Expression

Accurate quantification of ncRNA expression is fundamental to understanding their role in heart failure.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive and widely used method for quantifying the expression levels of specific ncRNAs.[23]

-

Principle: This technique involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified product.

-

Protocol Outline:

-

RNA Extraction: Isolate total RNA from cardiac tissue or cells using a suitable method (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (random hexamers, oligo(dT), or gene-specific primers).

-

qPCR Reaction: Set up the qPCR reaction with cDNA, forward and reverse primers for the ncRNA of interest, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target ncRNA normalized to a stable endogenous control (e.g., U6 snRNA or GAPDH).

-

Functional Analysis of Non-Coding RNAs

Determining the functional consequences of altered ncRNA expression is crucial for elucidating their roles in heart failure.

Luciferase Reporter Assay

This assay is used to validate the direct interaction between a miRNA and its target mRNA, or a lncRNA/circRNA and its target miRNA.

-

Principle: The 3' untranslated region (3' UTR) of the putative target mRNA (or the sequence of the lncRNA/circRNA containing the miRNA binding site) is cloned downstream of a luciferase reporter gene. Co-transfection of this construct with the miRNA of interest will result in decreased luciferase activity if there is a direct interaction.

-

Protocol Outline:

-

Construct Generation: Clone the wild-type and a mutated version (as a negative control) of the target sequence into a luciferase reporter vector.

-

Cell Transfection: Co-transfect the reporter construct and a miRNA mimic or inhibitor into a suitable cell line (e.g., HEK293T or cardiomyocytes).

-

Luciferase Activity Measurement: After a suitable incubation period, lyse the cells and measure the activity of both the primary (e.g., firefly) and a control (e.g., Renilla) luciferase.

-

Data Analysis: Normalize the primary luciferase activity to the control luciferase activity and compare the relative luciferase activity between the different experimental groups.

-

Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins that are downstream targets of ncRNA regulation.[12][24][25][26]

-

Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: Block the membrane to prevent non-specific antibody binding, incubate with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Localization and Interaction Studies

Understanding the subcellular localization and molecular interactions of ncRNAs provides insights into their mechanisms of action.

In Situ Hybridization (ISH)

ISH allows for the visualization of ncRNA expression within the cellular and tissue context of the heart.[27][28][29][30][31]

-

Principle: Labeled nucleic acid probes are hybridized to complementary ncRNA sequences within fixed tissue sections or cells. The location of the ncRNA can then be visualized using microscopy.

-

Protocol Outline:

-

Tissue/Cell Preparation: Fix, embed, and section the cardiac tissue or prepare cultured cells on slides.

-

Probe Hybridization: Hybridize the labeled probe (e.g., DIG-labeled or fluorescently labeled) to the prepared sample.

-

Signal Detection: For non-fluorescent probes, use an antibody-based detection system. For fluorescent probes, visualize directly using a fluorescence microscope.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with a specific lncRNA or circRNA.[32][33][34][35]

-

Principle: An antibody against a protein of interest is used to pull down the protein from a cell lysate. Any ncRNAs that are part of the protein complex will also be precipitated and can be subsequently identified by qRT-PCR or sequencing.

-

Protocol Outline:

-

Cell Lysis: Prepare a cell lysate under conditions that preserve protein-RNA interactions.

-

Immunoprecipitation: Incubate the lysate with an antibody specific to the protein of interest, followed by the addition of protein A/G beads to capture the antibody-protein-RNA complexes.

-

Washing: Wash the beads to remove non-specifically bound molecules.

-

RNA Elution and Analysis: Elute the RNA from the beads and analyze the presence of the ncRNA of interest by qRT-PCR.

-

This guide provides a foundational understanding of the burgeoning field of non-coding RNAs in heart failure. As research continues to unravel the complexities of these regulatory molecules, they hold immense promise as novel diagnostic biomarkers and therapeutic targets for this devastating disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Long non-coding RNAs in the pathogenesis of heart failure: A literature review [frontiersin.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. Circulating long non‐coding RNAs NRON and MHRT as novel predictive biomarkers of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Circulating Long Noncoding RNA LIPCAR Predicts Heart Failure Outcomes in Patients Without Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circulating long noncoding RNA, LIPCAR, predicts survival in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imrpress.com [imrpress.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. The Circular RNA Cdr1as Promotes Myocardial Infarction by Mediating the Regulation of miR-7a on Its Target Genes Expression | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. The function of LncRNA-H19 in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CST | Cell Signaling Technology [cellsignal.com]

- 18. The Function and Therapeutic Potential of lncRNAs in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. mdpi.com [mdpi.com]

- 21. Experimental Heart Failure Models and Their Pathophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Extraction of Total Protein from Cardiomyocytes and Western Blotting Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Detecting Circular RNAs by RNA Fluorescence In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In Situ Hybridization of circRNAs in Cells and Tissues through BaseScope™ Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. CircFISH: A Novel Method for the Simultaneous Imaging of Linear and Circular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In situ hybridization: a technique to study localization of cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Co-Immunoprecipitation of Long Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]

- 33. Co-Immunoprecipitation of long noncoding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. assaygenie.com [assaygenie.com]

- 35. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Genetic Architecture of Congenital Heart Defects: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Congenital heart defects (CHDs) represent the most common class of birth defects, affecting nearly 1% of live births and contributing significantly to infant morbidity and mortality.[1] The etiology of CHDs is complex, with a strong underlying genetic component. This technical guide provides an in-depth overview of the genetic basis of CHDs, tailored for researchers, scientists, and drug development professionals. It summarizes the current understanding of the types of genetic variations, key genes and signaling pathways implicated in cardiac development, and the experimental methodologies used to investigate these complex disorders. The guide aims to serve as a comprehensive resource to facilitate further research and the development of novel therapeutic strategies.

Introduction: The Genetic Landscape of Congenital Heart Defects

The development of the heart is a meticulously orchestrated process governed by a complex network of genes and signaling pathways.[2] Disruptions in this intricate process can lead to structural abnormalities of the heart and great vessels, collectively known as congenital heart defects. While environmental factors can play a role, a significant proportion of CHDs have a genetic basis.[3][4] Genetic alterations associated with CHD are diverse and include chromosomal abnormalities (aneuploidy), sub-microscopic deletions and duplications (copy number variations or CNVs), and single nucleotide variants (SNVs).[5] These genetic changes can be inherited in a Mendelian fashion or arise spontaneously (de novo).[5]

CHDs can present as isolated anomalies (non-syndromic) or as part of a broader genetic syndrome with extra-cardiac manifestations (syndromic).[6] Understanding the distinct genetic architectures of syndromic and non-syndromic CHDs is crucial for accurate diagnosis, genetic counseling, and the development of targeted therapies.[7][8]

Genetic Etiologies of Congenital Heart Defects

The genetic underpinnings of CHDs are heterogeneous, encompassing a wide spectrum of alterations from large-scale chromosomal aberrations to single base-pair changes.

Chromosomal Abnormalities (Aneuploidy)

Gross chromosomal abnormalities are a well-established cause of CHDs and are often associated with syndromic presentations.[9] Trisomy 21 (Down syndrome), Trisomy 18 (Edwards syndrome), and Trisomy 13 (Patau syndrome) are the most common aneuploidies associated with CHDs.[10]

Copy Number Variations (CNVs)

Sub-microscopic deletions and duplications of chromosomal segments, known as copy number variants (CNVs), are a significant contributor to the genetic burden of CHDs, accounting for 10-15% of cases.[4][5] CNVs can be inherited or occur de novo and are associated with both syndromic and non-syndromic CHDs.[5] Several recurrent CNVs at specific genomic hotspots have been strongly linked to an increased risk of CHDs.[4]

Single Nucleotide Variants (SNVs) and Small Indels

With the advent of next-generation sequencing, a growing number of single nucleotide variants (SNVs) and small insertions/deletions (indels) in specific genes have been identified as causative for CHDs. These variants can affect a wide range of genes crucial for cardiac development, including those encoding transcription factors, signaling molecules, and structural proteins.[3]

Quantitative Data on Genetic Aberrations in CHD

The following tables summarize the prevalence of various genetic aberrations in cohorts of individuals with congenital heart defects.

Table 1: Prevalence of Genetic Abnormalities in Congenital Heart Defects

| Genetic Abnormality | Prevalence in CHD cases | Associated Presentation | References |

| Aneuploidy | 8% - 13% | Primarily Syndromic | [9][10] |

| Trisomy 21 | 52.8% of aneuploidy cases | Syndromic (Down Syndrome) | [10] |

| Trisomy 18 | 12.8% of aneuploidy cases | Syndromic (Edwards Syndrome) | [10] |

| Trisomy 13 | 5.7% of aneuploidy cases | Syndromic (Patau Syndrome) | [10] |

| Copy Number Variants (CNVs) | 10% - 25% | Syndromic and Non-syndromic | [4][9] |

| Pathogenic/Likely Pathogenic CNVs | 9.9% - 13.0% | Syndromic and Non-syndromic | [3][11] |

| 22q11.2 deletion | Most common microdeletion | Syndromic (DiGeorge Syndrome) | [1] |

| Single Nucleotide Variants (SNVs) | 3% - 10% (de novo) | Syndromic and Non-syndromic | [1][9] |

| De novo protein-truncating variants in S-CHD | Significant enrichment | Syndromic | [12] |

| Inherited protein-truncating variants in NS-CHD | Significant enrichment | Non-syndromic | [12][13] |

Table 2: Genetic Architecture of Syndromic vs. Non-Syndromic CHD

| Genetic Variant Type | Syndromic CHD (S-CHD) | Non-Syndromic CHD (NS-CHD) | References |

| De Novo Protein Truncating Variants (PTVs) | High burden (Odds Ratio = 81) | Lower burden (Odds Ratio = 7.3) | [12] |

| De Novo Missense Variants | High burden (Odds Ratio = 8.6) | Lower burden | [12] |

| Inherited PTVs in CHD-associated genes | Not significantly enriched | Significantly enriched (Odds Ratio = 2.67) | [12][14] |

Table 3: Frequency of Pathogenic/Likely Pathogenic CNVs in Specific CHD Subtypes

| CHD Subtype | Frequency of Pathogenic/Likely Pathogenic CNVs | Key Associated CNVs | References |

| Conotruncal Defects | ~20% | 22q11.2 deletion | [8][9] |

| Tetralogy of Fallot | 8% - 13% | 22q11.2 deletion | [9] |

| Truncus Arteriosus | 12% - 35% | 22q11.2 deletion | [9] |

| Interrupted Aortic Arch (Type B) | 22% - 50% | 22q11.2 deletion | [9] |

| Atrioventricular Septal Defect | High association with chromosomal abnormalities | Trisomy 21 | [3] |

| Hypoplastic Left Heart Syndrome | 12.7% | - | [15] |

| Single Ventricle Defects | 13.9% | - | [15] |

Key Signaling Pathways in Cardiac Development and Disease

Several highly conserved signaling pathways are fundamental to the proper development of the heart. Mutations in components of these pathways are frequently implicated in the pathogenesis of CHDs.

Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell-fate decisions, proliferation, and differentiation during cardiovascular development.[16] It plays a crucial role in the formation of the endocardial cushions, which give rise to the heart valves and septa, as well as in outflow tract development and ventricular trabeculation.[11][17]

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for early heart development, including the specification of cardiac progenitor cells and the formation of the heart tube.[18][19] Its activity is tightly regulated, with both activation and inhibition being necessary at different stages of cardiogenesis.[19][20]

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β superfamily, which includes TGF-βs and Bone Morphogenetic Proteins (BMPs), plays a pivotal role in the endothelial-to-mesenchymal transition (EndMT), a crucial process for the formation of the heart valves and septa.[21][22][23] Dysregulation of TGF-β signaling is associated with various CHDs and connective tissue disorders with cardiovascular manifestations.[22]

Experimental Protocols for Investigating the Genetic Basis of CHD

A variety of experimental approaches are employed to identify and functionally characterize genetic variants associated with CHDs.

Whole Exome Sequencing (WES) for Gene Discovery

WES is a powerful tool for identifying causative mutations in familial and sporadic cases of CHD.[24][25]

Methodology:

-

Sample Collection and DNA Extraction: Collect peripheral blood samples from the proband and, when possible, from both parents (trio-based approach). Extract high-quality genomic DNA.[24]

-

Library Preparation and Exome Capture: Prepare sequencing libraries from the genomic DNA. Use a commercially available exome capture kit to enrich for the protein-coding regions of the genome.

-

Next-Generation Sequencing: Sequence the captured exome libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align sequencing reads to the human reference genome.

-

Call and annotate genetic variants (SNVs and indels).

-

Filter variants based on quality scores, population frequency (e.g., gnomAD), and predicted functional impact (e.g., SIFT, PolyPhen).

-

For trio data, identify de novo variants.

-

Prioritize candidate genes based on their known role in cardiac development or association with other developmental disorders.[25]

-

-

Variant Confirmation: Validate candidate pathogenic variants using an orthogonal method, such as Sanger sequencing.

CRISPR-Cas9 Genome Editing in Zebrafish to Model CHDs

The zebrafish is a powerful in vivo model for studying cardiac development and the functional consequences of genetic variants due to its rapid, external development and transparent embryos.[26][27]

Methodology:

-

Target Selection and sgRNA Design: Identify the zebrafish ortholog of the human candidate gene. Design a single guide RNA (sgRNA) to target a specific site within the gene of interest.[28]

-

Preparation of Cas9 and sgRNA: Synthesize or in vitro transcribe the sgRNA and obtain purified Cas9 protein or mRNA.[29]

-

Microinjection: Inject the Cas9 protein/mRNA and sgRNA into one-cell stage zebrafish embryos.[26]

-

Genotyping and Phenotyping:

-

At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected embryos to confirm successful editing via PCR and sequencing or restriction fragment length polymorphism (RFLP) analysis.[29]

-

Observe the remaining embryos for cardiac phenotypes, such as pericardial edema, reduced heart rate, or structural malformations, using brightfield and fluorescence microscopy.

-

-

Generation of Stable Mutant Lines: Raise the injected (F0) generation to adulthood and screen for germline transmission of the mutation to the F1 generation.

Directed Differentiation of Human iPSCs into Cardiomyocytes

Human induced pluripotent stem cells (hiPSCs) can be differentiated into cardiomyocytes (iPSC-CMs), providing an in vitro platform for disease modeling, drug screening, and studying the cellular consequences of CHD-associated mutations.[6][7][30]

Methodology:

-

iPSC Culture: Culture patient-derived or genome-edited iPSCs in a pluripotent state on a suitable matrix (e.g., Matrigel) with appropriate media.[7]

-

Cardiac Differentiation: Induce cardiac differentiation by modulating key signaling pathways, typically involving the sequential addition of growth factors that mimic embryonic development (e.g., activin A, BMP4, and a Wnt inhibitor).[6][30][31]

-

Cardiomyocyte Purification: Purify the iPSC-CM population, for example, by metabolic selection or using cell surface markers.

-

Characterization and Functional Analysis:

-

Confirm cardiomyocyte identity by immunofluorescence staining for cardiac-specific markers (e.g., cardiac troponin T, α-actinin).[31]

-

Assess the functional properties of the iPSC-CMs, such as contractility, calcium handling, and electrophysiology, using techniques like video microscopy, calcium imaging, and multi-electrode arrays.

-

Conclusion and Future Directions

Our understanding of the genetic basis of congenital heart defects has advanced significantly, driven by technological innovations in genomics and the development of powerful experimental models. It is now clear that CHDs arise from a wide spectrum of genetic alterations that disrupt key developmental processes. The continued application of high-throughput sequencing in large, well-phenotyped cohorts will undoubtedly uncover novel CHD-associated genes and pathways.

For drug development professionals, a deeper understanding of the molecular mechanisms underlying CHDs opens up new avenues for therapeutic intervention. This includes the potential for developing therapies that target specific signaling pathways to correct developmental abnormalities or to mitigate the long-term consequences of CHDs. The use of iPSC-CMs from patients with specific mutations provides a powerful platform for high-throughput drug screening and the development of personalized medicine approaches.

Future research should focus on integrating multi-omics data (genomics, transcriptomics, proteomics, and epigenomics) to gain a more holistic view of CHD pathogenesis. Furthermore, a better understanding of the interplay between genetic predisposition and environmental factors will be crucial for developing effective preventative strategies. The ultimate goal is to translate our growing knowledge of the genetic architecture of CHDs into improved clinical outcomes for individuals affected by these conditions.

References

- 1. Advances in the Understanding of the Genetic Determinants of Congenital Heart Disease and Their Impact on Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 4 from Endocardial Notch Signaling in Cardiac Development and Disease. | Semantic Scholar [semanticscholar.org]

- 3. Estimating the frequency of causal genetic variants in foetuses with congenital heart defects: a Chinese cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copy-number variation in congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Genetics of Congenital Heart Disease…Understanding and Improving Long Term Outcomes in Congenital Heart Disease: A Review for the General Cardiologist and Primary Care Physician - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of Congenital Heart Disorders Associated With Copy Number Variants in Mediating Risk for Brain Developmental Disorders: Evidence From 20-Year Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Genetics of Congenital Heart Disease | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Distinct genetic architectures for syndromic and nonsyndromic congenital heart defects identified by exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Complex Genetic Basis of Congenital Heart Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. intervalstudy.org.uk [intervalstudy.org.uk]

- 15. Increased Frequency of De Novo Copy Number Variations in Congenital Heart Disease by Integrative Analysis of SNP Array and Exome Sequence Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Wnt signaling in cardiac development and heart diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. TGFβ signaling and congenital heart disease: Insights from mouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. TGFβ signaling and congenital heart disease: Insights from mouse studies. | Semantic Scholar [semanticscholar.org]

- 24. pediatricsnationwide.org [pediatricsnationwide.org]

- 25. ahajournals.org [ahajournals.org]

- 26. Effective CRISPR/Cas9-based nucleotide editing in zebrafish to model human genetic cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for generating mutant zebrafish using CRISPR-Cas9 followed by quantitative evaluation of vascular formation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Generation of Zebrafish Models by CRISPR /Cas9 Genome Editing | Springer Nature Experiments [experiments.springernature.com]

- 30. researchgate.net [researchgate.net]

- 31. Generation and purification of iPSC-derived cardiomyocytes for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Aging on Cardiac Mitochondrial Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aging is an inexorable risk factor for cardiovascular disease, and at the heart of age-related cardiac decline lies the mitochondrion. These vital organelles, responsible for generating the vast majority of the heart's energy, undergo a progressive functional decline with age. This guide provides a comprehensive technical overview of the key age-associated changes in cardiac mitochondrial function, including diminished bioenergetics, increased oxidative stress, and impaired quality control mechanisms. We present curated quantitative data, detailed experimental protocols for assessing these changes, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals working to understand and therapeutically target age-related cardiac mitochondrial dysfunction.

Introduction: The Energetic Heart and the Challenge of Aging

The relentless contractile activity of the heart muscle demands a constant and substantial supply of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This demand is met by a dense network of mitochondria, which can occupy up to 30% of the cardiomyocyte volume. With advancing age, the heart undergoes structural and functional remodeling, characterized by hypertrophy, fibrosis, and a decline in contractile and diastolic function[1]. A growing body of evidence points to mitochondrial dysfunction as a central player in this process[2][3].

This guide will delve into the multifaceted nature of age-related cardiac mitochondrial dysfunction, focusing on three core areas:

-

Altered Bioenergetics: The decline in the efficiency of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system, leading to reduced ATP synthesis.

-

Increased Oxidative Stress: The augmented production of reactive oxygen species (ROS) by aging mitochondria, which damages cellular components and contributes to a vicious cycle of further mitochondrial decline.

-

Impaired Mitochondrial Quality Control: The deterioration of essential maintenance processes, including mitophagy (the selective removal of damaged mitochondria) and mitochondrial dynamics (fusion and fission), leading to the accumulation of dysfunctional organelles.

We will also explore the key signaling pathways that regulate mitochondrial homeostasis and are dysregulated with age, namely the PGC-1α/SIRT1 axis and the mTOR pathway.

Altered Mitochondrial Bioenergetics with Age

The capacity of cardiac mitochondria to produce ATP diminishes with age, a consequence of declining activity of the respiratory chain complexes.

Decreased Respiratory Chain Complex Activity

Quantitative studies have consistently demonstrated an age-associated decline in the specific activity of several electron transport chain complexes, particularly Complex I and Complex IV.

| Parameter | Young | Old | Fold Change | Animal Model | Reference |

| Complex I Activity (nmol/min/mg protein) | 218.3 ± 14.84 | 121.14 ± 8.55 | ↓ 0.55x | Mice | [4] |

| Complex IV Activity (nmol/min/mg protein) | ~40% higher in young | ~40% lower in old | ↓ ~0.6x | Rats (IFM) | [5] |

| State 3 Respiration (nmol O₂/min/mg protein) | Higher in young | Lower in old | Significant Decrease | Rats | |

| ATP Synthesis Rate (nmol ATP/min/mg protein) | 18.31 ± 1.46 (12 mo) | 17.92 ± 2.02 (26 mo) | No significant change | Rats (Heart) | [6] |

| ATP/ROS Ratio (Complex I) | 2.51 ± 0.52 | 0.63 ± 0.17 | ↓ 0.25x | Mice | [4][7] |

| ATP/ROS Ratio (Complex II) | 4.60 ± 0.56 | 1.94 ± 0.21 | ↓ 0.42x | Mice | [4][7] |

Table 1: Age-Related Changes in Cardiac Mitochondrial Bioenergetics. IFM: Interfibrillar Mitochondria.

Experimental Protocols

A robust method for isolating coupled mitochondria is crucial for accurate functional assays.

Protocol: Isolation of Mitochondria from Rodent Heart Tissue

-

Tissue Preparation: Euthanize the animal and rapidly excise the heart, placing it in ice-cold isolation buffer (e.g., MSHE+BSA: 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, and 0.5% (w/v) BSA, pH 7.4).

-

Mincing and Homogenization: Mince the ventricular tissue thoroughly with scissors. Homogenize the minced tissue in a glass-Teflon homogenizer with a loose-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

-

Protein Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

The Seahorse XFe24 Analyzer allows for real-time measurement of oxygen consumption rate (OCR), providing insights into various parameters of mitochondrial respiration.

Protocol: Seahorse XFe24 Analysis of Isolated Cardiac Mitochondria [8][9][10]

-

Plate Preparation: Pre-coat a Seahorse XF24 cell culture microplate with an adherence solution (e.g., 20 µg/mL poly-L-lysine).

-

Mitochondrial Seeding: Add 5-10 µg of isolated mitochondria per well in mitochondrial assay solution (MAS; e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2) containing substrates (e.g., 10 mM pyruvate (B1213749), 1 mM malate). Centrifuge the plate to adhere the mitochondria.

-

Assay Protocol:

-

Basal Respiration (State 2): Measure OCR with substrate alone.

-

State 3 Respiration: Inject ADP (e.g., 4 mM final concentration) to stimulate ATP synthesis.

-

State 4o Respiration: Inject oligomycin (B223565) (e.g., 2.5 µg/mL final concentration), an ATP synthase inhibitor, to measure proton leak.

-

Maximal Respiration: Inject FCCP (e.g., 4 µM final concentration), an uncoupling agent, to determine the maximal capacity of the electron transport chain.

-

Non-Mitochondrial Respiration: Inject a mixture of rotenone (B1679576) (Complex I inhibitor, e.g., 2 µM final concentration) and antimycin A (Complex III inhibitor, e.g., 2 µM final concentration).

-

The activity of individual respiratory chain complexes can be determined using spectrophotometric assays that measure the oxidation or reduction of specific substrates.

Protocol: Spectrophotometric Assay for Complex I (NADH:ubiquinone oxidoreductase) Activity [11]

-

Sample Preparation: Solubilize isolated mitochondria with a detergent (e.g., n-dodecyl β-D-maltoside).

-

Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., 25 mM potassium phosphate (B84403), pH 7.5), NADH, and an artificial electron acceptor (e.g., decylubiquinone).

-

Measurement: Initiate the reaction by adding the mitochondrial sample and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

Inhibitor Control: Perform a parallel reaction in the presence of a Complex I inhibitor (e.g., rotenone) to determine the specific activity.

Note: Similar principles apply to assays for Complex II, III, and IV, using specific substrates, electron acceptors/donors, and inhibitors.

Increased Oxidative Stress in the Aging Heart

A hallmark of mitochondrial aging is an increase in the production of reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). This is attributed to increased electron leak from the ETC.

Elevated ROS Production

Studies in aged rodent hearts have consistently shown higher rates of mitochondrial ROS production compared to their younger counterparts.

| Parameter | Young | Old | Fold Change | Animal Model | Reference |

| Superoxide Production (nmol/mg protein/min) | 0.76 ± 0.31 | 1.32 ± 0.63 | ↑ 1.74x | Rats | [12][13] |

| H₂O₂ Production (DCF fluorescence) | 699 ± 329 | 1646 ± 428 | ↑ 2.35x | Rats | [12][13] |

| MitoSOX Fluorescence (arbitrary units) | 22.81 ± 12.60 | 53.66 ± 18.58 | ↑ 2.35x | Humans | [12][13] |

| 4-HNE Adducts (ng/mg protein) | 47.83 ± 16.7 | 187.54 ± 54.8 | ↑ 3.92x | Humans | [12][13] |

Table 2: Age-Related Increase in Cardiac Mitochondrial ROS Production and Oxidative Damage. DCF: Dichlorofluorescein; 4-HNE: 4-hydroxynonenal.

Experimental Protocols

The rate of H₂O₂ release from isolated mitochondria can be measured using fluorescent probes.

Protocol: Amplex Red Assay for H₂O₂ Production [14]

-

Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., potassium phosphate buffer), horseradish peroxidase, and Amplex Red reagent.

-

Mitochondrial Incubation: Add isolated mitochondria and respiratory substrates (e.g., pyruvate and malate (B86768) for Complex I-linked respiration, or succinate (B1194679) for Complex II-linked respiration).

-

Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) as Amplex Red is oxidized by H₂O₂ in the presence of horseradish peroxidase.

-

Standard Curve: Generate a standard curve with known concentrations of H₂O₂ to quantify the rate of production.

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to a fluorescent product.

Protocol: MitoSOX Staining for Mitochondrial Superoxide [13]

-

Cell/Tissue Preparation: Isolate cardiomyocytes or use permeabilized cardiac tissue fibers.

-

Staining: Incubate the samples with MitoSOX Red (e.g., 5 µM) in a suitable buffer.

-

Imaging: Visualize the fluorescence using a fluorescence microscope or quantify the signal using a plate reader or flow cytometer.

Increased ROS can lead to the oxidative modification of proteins, forming carbonyl groups that can be detected and quantified.

Protocol: DNPH-Based Protein Carbonyl Assay [13][15][16][17][18]

-

Derivatization: Incubate protein extracts from cardiac tissue or isolated mitochondria with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with protein carbonyls to form a stable DNP-hydrazone product.

-

Detection:

-

Spectrophotometry: Measure the absorbance of the DNP-hydrazone adducts at ~370 nm.

-

Western Blotting (OxyBlot): Separate the derivatized proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the DNP moiety.

-

Impaired Mitochondrial Quality Control

The maintenance of a healthy mitochondrial population relies on a dynamic interplay of quality control processes, including mitochondrial dynamics (fission and fusion) and mitophagy. These processes are compromised in the aging heart.

Dysregulated Mitochondrial Dynamics

Mitochondrial fusion allows for the mixing of mitochondrial contents, complementing damaged components, while fission segregates damaged portions for removal. An imbalance in these processes with age contributes to the accumulation of dysfunctional mitochondria. Studies have shown age-related decreases in the expression of key fusion proteins (Mfn1, Mfn2, and OPA1) and alterations in fission proteins (Drp1, Fis1) in the heart[19][20].

Decline in Mitophagy

Mitophagy is the selective autophagic removal of damaged or superfluous mitochondria. The PINK1/Parkin pathway is a major regulator of stress-induced mitophagy. With age, the efficiency of mitophagy declines, leading to the accumulation of dysfunctional, ROS-generating mitochondria.

| Parameter | Young | Old | Fold Change | Animal Model | Reference |

| Parkin Protein Expression | Lower | Higher | ↑ ~4x | Rats (TA Muscle) | [19][20] |

| Parkin Protein Expression | Lower | Higher | Significant Increase | Rats (Cardiac Muscle) | [19][20] |

| Mitophagy Flux | Higher | Lower | Decline | Mice | [21] |

Table 3: Age-Related Changes in Mitophagy-Related Proteins.

Experimental Protocols

The mt-Keima fluorescent protein is a powerful tool for measuring mitophagy flux in vivo and in vitro. mt-Keima exhibits a pH-dependent fluorescence, shifting from green in the neutral pH of the mitochondrial matrix to red in the acidic environment of the lysosome.

Protocol: Flow Cytometry-Based Mitophagy Assay using mt-Keima [18][22][23]

-

Cell/Animal Model: Utilize cells or transgenic animals expressing mitochondrial-targeted Keima (mt-Keima).

-

Sample Preparation: Isolate cardiomyocytes or prepare single-cell suspensions from cardiac tissue.

-

Flow Cytometry: Analyze the cells using a flow cytometer with dual-laser excitation (e.g., 405 nm and 561 nm).

-

Data Analysis: Quantify the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitophagy.

The expression levels of key proteins involved in mitochondrial dynamics and mitophagy can be assessed by Western blotting.

Protocol: Western Blotting for Mitochondrial Proteins [24][25][26]

-

Protein Extraction: Isolate mitochondria as described previously and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against the proteins of interest (e.g., Mfn2, OPA1, Drp1, PINK1, Parkin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities relative to a loading control (e.g., VDAC or COX IV).

Dysregulation of Signaling Pathways in Cardiac Mitochondrial Aging

Several key signaling pathways that govern mitochondrial homeostasis are altered with age, contributing to the decline in mitochondrial function.

The PGC-1α/SIRT1 Axis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function. Its activity is modulated by the NAD⁺-dependent deacetylase Sirtuin 1 (SIRT1). With age, both SIRT1 expression and activity tend to decline in the heart, leading to reduced PGC-1α activity and consequently, impaired mitochondrial biogenesis and function[27][28][29].

The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is hyperactivated in the aging heart[3][30]. This sustained mTORC1 activity inhibits autophagy, including mitophagy, and can contribute to cardiac hypertrophy and dysfunction.

Conclusion and Future Directions

The age-related decline in cardiac mitochondrial function is a complex and multifactorial process characterized by impaired bioenergetics, increased oxidative stress, and deficient quality control mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to investigate these changes and evaluate the efficacy of potential therapeutic interventions.

Future research should focus on further elucidating the intricate interplay between the various aspects of mitochondrial aging. The development of novel therapeutic strategies aimed at preserving or restoring mitochondrial function holds great promise for mitigating age-related cardiac decline and improving cardiovascular health in our aging population. Such strategies may include targeting specific respiratory chain complexes, enhancing mitochondrial antioxidant defenses, or modulating the key signaling pathways that govern mitochondrial homeostasis. The continued refinement of techniques to assess mitochondrial function in vivo will also be crucial for translating basic research findings into clinical applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Characterizing Age-related Changes in Intact Mitochondrial Proteoforms in Murine this compound using Quantitative Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Respiratory control and ADP:O coupling ratios of isolated chick heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TWO SUBPOPULATIONS OF MITOCHONDRIA IN THE AGING RAT HEART DISPLAY HETEROGENOUS LEVELS OF OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Aging triggers mitochondrial, endoplasmic reticulum, and metabolic stress responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. geneonline.com [geneonline.com]

- 11. Mitochondrial ATP Biosynthesis Is Negatively Associated with FFA in Cardiac and Skeletal Muscle During the Development of Obesity in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aging Influences Cardiac Mitochondrial Gene Expression and Cardiovascular Function following Hemorrhage Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. What are the sources of hydrogen peroxide production by heart mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Age-related changes in respiration coupled to phosphorylation. II. Cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Editorial commentary: Mitochondrial autophagy in cardiac aging is all fluxed up - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 24. Western Blot Protocol – Mitophenome [mitophenome.org]

- 25. benchchem.com [benchchem.com]

- 26. docs.abcam.com [docs.abcam.com]

- 27. Role of AMPK and Sirtuins in Aging Heart: Basic and Translational Aspects [aginganddisease.org]

- 28. Longevity genes, cardiac ageing, and the pathogenesis of cardiomyopathy: implications for understanding the effects of current and future treatments for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sirtuins, aging, and cardiovascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Alterations of SIRT1/SIRT3 subcellular distribution in aging undermine cardiometabolic homeostasis during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Architecture of the Heart's Electrical System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular composition of the cardiac conduction system (CCS). Designed for professionals in research and drug development, this document details the intricate cellular makeup of the sinoatrial node (SAN), atrioventricular node (AVN), His bundle, bundle branches, and Purkinje fibers. It presents quantitative data in structured tables, offers detailed experimental protocols for key investigative techniques, and visualizes complex signaling pathways and workflows using the DOT language for Graphviz.

Cellular Composition of the Cardiac Conduction System

The cardiac conduction system is a network of specialized myocardial cells responsible for initiating and propagating the electrical impulses that govern the heart's rhythmic contractions. Unlike the surrounding contractile myocardium, the cells of the CCS are functionally and morphologically distinct, exhibiting unique electrophysiological properties.

Sinoatrial Node (SAN): The Heart's Natural Pacemaker